3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that features a unique fusion of triazole and thiadiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one with suitable reagents under controlled conditions. The reaction conditions often include the use of dehydrating agents like phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole or thiadiazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones: These compounds also feature fused heterocyclic rings and have shown promising antitumor activities.
Uniqueness
3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and methylsulfanyl groups enhances its stability and modulates its reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N4OS2 |
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Molecular Weight |
256.4 g/mol |
IUPAC Name |
3-tert-butyl-7-methylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C9H12N4OS2/c1-9(2,3)5-6(14)13-7(11-10-5)16-8(12-13)15-4/h1-4H3 |
InChI Key |
DTIOMVIQLDWCOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SC |
Origin of Product |
United States |
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